4-Oxohexanal

Gas Chromatography Retention Index Volatile Analysis

4-Oxohexanal (CAS 25346-59-2) is a C6 4-oxoaldehyde characterized by the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. This bifunctional compound, containing both an aldehyde and a ketone carbonyl, has been identified as a volatile constituent in used frying oils obtained from commercial food processors, alongside other 4-oxoaldehydes such as 4-oxooctanal, 4-oxononanal, and 4-oxodecanal.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 25346-59-2
Cat. No. B8731499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxohexanal
CAS25346-59-2
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=O)CCC=O
InChIInChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h5H,2-4H2,1H3
InChIKeyKKOFYQBBUSZDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxohexanal (CAS 25346-59-2): Procurement-Relevant Identity and Occurrence Profile


4-Oxohexanal (CAS 25346-59-2) is a C6 4-oxoaldehyde characterized by the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol [1]. This bifunctional compound, containing both an aldehyde and a ketone carbonyl, has been identified as a volatile constituent in used frying oils obtained from commercial food processors, alongside other 4-oxoaldehydes such as 4-oxooctanal, 4-oxononanal, and 4-oxodecanal [2]. Its structure and occurrence in thermally processed lipids establish it as a relevant analyte in food chemistry and lipid oxidation studies.

4-Oxohexanal Substitution Risks: Why Positional Isomers and Chain-Length Analogs Are Not Interchangeable


Within the class of oxoaldehydes, substitution with a positional isomer such as 5-oxohexanal or a chain-length analog such as 4-oxopentanal is not straightforward. These compounds exhibit measurable differences in chromatographic retention behavior, predicted hydrophobicity, and reactivity in key synthetic transformations. For instance, the gas chromatographic retention index (RI) of 4-oxohexanal (909) differs sufficiently from that of 5-oxohexanal (902.9) to enable baseline resolution under standard conditions [1]. Furthermore, the rate of pyrrole formation in the Paal-Knorr reaction is two orders of magnitude faster for 4-oxohexanal than for the related γ-diketone 2,5-hexanedione, a distinction that precludes direct substitution in heterocyclic synthesis applications [2]. The quantitative evidence presented in Section 3 substantiates the need for compound-specific procurement and method development.

4-Oxohexanal Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


4-Oxohexanal vs. 5-Oxohexanal: Chromatographic Resolution via Kovats Retention Index

In gas chromatographic analysis on a non-polar DB-1 capillary column, 4-oxohexanal exhibits a Kovats retention index (RI) of 909-911, whereas its positional isomer 5-oxohexanal shows an RI of 902.9 under comparable conditions [1]. This difference of approximately 6-8 RI units is sufficient for baseline separation, enabling unambiguous identification and quantification in complex volatile mixtures.

Gas Chromatography Retention Index Volatile Analysis

4-Oxohexanal vs. 5-Oxohexanal vs. 4-Oxopentanal: Computed Hydrophobicity and Solubility Differentiation

Computed XLogP values differentiate 4-oxohexanal from its shorter-chain analog and positional isomer. 4-Oxohexanal has an XLogP of -0.2, whereas 4-oxopentanal is more hydrophilic with XLogP = -0.7, and 5-oxohexanal is more hydrophobic with predicted LogP = 0.98 . This trend reflects the influence of carbon chain length and carbonyl positioning on partition behavior. Additionally, 4-oxopentanal exhibits limited solubility, being only slightly soluble in chloroform and ethyl acetate, whereas 5-oxohexanal has a predicted aqueous solubility of 27.7 g/L [1].

Physicochemical Properties LogP Solubility ADME

4-Oxohexanal vs. 2,5-Hexanedione: Two Orders of Magnitude Faster Pyrrole Formation in Paal-Knorr Synthesis

In the Paal-Knorr pyrrole synthesis, the rate of pyrrole formation from 4-oxohexanal with a primary amine is two orders of magnitude (100×) larger than that observed for 2,5-hexanedione [1]. This rate enhancement is attributed to the absence of a methyl substituent at one of the carbonyls in 4-oxohexanal, which facilitates more rapid imine formation and subsequent cyclization. The study further demonstrated that the reaction proceeds via a hemiaminal intermediate rather than an enamine, with deuterium labeling experiments confirming the mechanistic pathway.

Heterocyclic Synthesis Pyrrole Formation Paal-Knorr Reaction Reactivity

4-Oxohexanal in Used Frying Oils: Occurrence Profile Among 4-Oxoaldehyde Homologs

In a comprehensive study of volatile decomposition products in used frying oils from commercial food processors, 4-oxohexanal was identified and characterized alongside 4-oxooctanal, 4-oxononanal, and 4-oxodecanal [1]. The study employed GC, GC-MS, GC-FTIR, and NMR to confirm the identity of synthesized and naturally occurring oxoaldehydes. This confirms that 4-oxohexanal is a genuine product of lipid oxidation under thermal food processing conditions, not merely a laboratory artifact.

Food Chemistry Lipid Oxidation Volatile Analysis Frying Oils

4-Oxohexanal High-Impact Application Scenarios Supported by Quantitative Evidence


Gas Chromatography-Mass Spectrometry Method Development for Volatile Profiling in Food and Environmental Samples

Researchers developing GC-MS methods for the analysis of volatile organic compounds in thermally processed foods, cooking emissions, or environmental samples should procure 4-oxohexanal as a certified reference standard. The well-defined Kovats retention index (RI = 909-911 on DB-1) [1] enables reliable peak assignment and differentiation from co-eluting isomers such as 5-oxohexanal (RI = 902.9). Inclusion of this standard supports accurate identification and quantification in complex matrices where oxoaldehydes are known decomposition products.

Synthesis of Pyrrole-Containing Heterocycles via Paal-Knorr and Related Cyclocondensation Reactions

Medicinal and synthetic organic chemists seeking to construct pyrrole scaffolds should consider 4-oxohexanal as a highly reactive γ-ketoaldehyde building block. The compound reacts with primary amines to form pyrroles at a rate two orders of magnitude faster than the classical γ-diketone 2,5-hexanedione [2]. This enhanced reactivity can be exploited to achieve shorter reaction times, lower catalyst loadings, or improved yields in the preparation of nitrogen-containing heterocycles for pharmaceutical or agrochemical lead discovery.

Lipid Oxidation Studies and Food Quality Marker Analysis

Food scientists investigating lipid oxidation pathways in frying oils, heated fats, or processed foods should employ 4-oxohexanal as a target analyte. Its confirmed occurrence in used frying oils [3] establishes it as a relevant marker of thermal lipid degradation. Quantitative monitoring of 4-oxohexanal, alongside other 4-oxoaldehydes, can provide insights into oxidation kinetics and the formation of potentially bioactive or flavor-impacting carbonyl species. Authentic standard material is required for accurate calibration and method validation.

Physicochemical Profiling in In Vitro ADME and Partitioning Studies

Investigators conducting in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies or partition coefficient determinations may utilize 4-oxohexanal as a model small-molecule ketoaldehyde. Its computed XLogP value of -0.2 places it in a hydrophobicity range distinct from shorter-chain (4-oxopentanal, XLogP = -0.7) and isomeric (5-oxohexanal, predicted LogP = 0.98) analogs, making it a useful tool compound for examining structure-property relationships in carbonyl-containing volatile organic compounds.

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